molecular formula C12H11NO3 B13630247 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Cat. No.: B13630247
M. Wt: 217.22 g/mol
InChI Key: QPOFVEGOCUCXGY-UHFFFAOYSA-N
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Description

Contextual Significance of Quinoline-Based Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govbohrium.comresearchgate.net This designation stems from its recurring presence in a multitude of natural products (especially alkaloids) and synthetic compounds that exhibit a wide array of pharmacological properties. rsc.orgmdpi.com The structural versatility of the quinoline nucleus allows for substitutions at various positions, which can significantly modulate the molecule's biological activity, making it an attractive template for drug design. rsc.orgorientjchem.org

Quinoline derivatives have been extensively explored by researchers and are known to possess diverse biological activities. nih.govresearchgate.neteurekaselect.com These include potent anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. rsc.orgnih.govresearchgate.net The success of quinoline-based drugs, such as chloroquine (B1663885) and quinine (B1679958) for malaria, underscores the therapeutic potential embedded within this structural framework. rsc.org Continuous research aims to develop novel quinoline congeners with improved therapeutic performance and fewer side effects. nih.govnih.gov

Table 1: Reported Biological Activities of Quinoline Scaffolds
Biological ActivityDescriptionReferences
AnticancerActivity against various cancer cell lines. nih.govorientjchem.orgnih.gov
AntimalarialEffective against Plasmodium parasites, the causative agents of malaria. rsc.orgnih.gov
AntimicrobialInhibits the growth of bacteria and fungi. researchgate.netrsc.orgresearchgate.net
AntiviralActivity against various viruses, including anti-HIV properties. mdpi.comnih.gov
Anti-inflammatoryReduces inflammation. nih.govbohrium.comresearchgate.net
AnticonvulsantUsed in the management of seizures. bohrium.comresearchgate.net
AntioxidantAbility to neutralize harmful free radicals. bohrium.comresearchgate.net

Importance of Alpha-Hydroxy Carboxylic Acids in Bioactive Molecule Design

Alpha-hydroxy carboxylic acids (AHAs) are organic acids characterized by a hydroxyl group attached to the alpha-carbon atom—the carbon atom adjacent to the carboxyl group. researchgate.net This structural feature is prevalent in many natural and physiological substances and imparts specific chemical and biological properties that are valuable in the design of bioactive molecules. researchgate.net

In medicinal chemistry, the AHA moiety can influence a molecule's polarity, acidity, and ability to form hydrogen bonds, which are critical for interacting with biological targets like enzymes and receptors. AHAs are known to modulate biological processes; for instance, they can influence skin keratinization and stimulate the biosynthesis of dermal components like collagen. researchgate.net Furthermore, enantiomerically pure alpha-hydroxy acids are highly sought after as chiral building blocks in the synthesis of complex, biologically active compounds, where stereochemistry is crucial for efficacy. nih.gov While the carboxylic acid group can present challenges in drug design, such as limited membrane permeability and potential metabolic instability, its functional importance drives continued exploration into molecules containing this moiety. drughunter.com

Table 2: Representative Alpha-Hydroxy Acids and Their Context
Alpha-Hydroxy AcidCommon Source/ContextSignificance
Glycolic AcidSugarcaneUsed extensively in skincare for exfoliation. patsnap.com
Lactic AcidSour milkInvolved in metabolism; used in cosmetics and as a food preservative. patsnap.com
Malic AcidApplesPlays a role in the citric acid cycle; used as a food additive. researchgate.net
Citric AcidCitrus fruitsA key intermediate in metabolism; widely used as a preservative and flavoring agent. researchgate.net
Mandelic AcidBitter almondsUsed in dermatology due to its antibacterial properties. researchgate.net

Rationale for In-Depth Investigation of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid and its Analogues

Research has shown that modifications to the quinoline ring system can lead to enhanced biological activity and selectivity. researchgate.net The placement of a substituent at the 2-position of the quinoline ring is of particular interest as it can play a critical role in modulating the molecule's properties. researchgate.net The 2-hydroxy-3-propanoic acid side chain offers multiple points for interaction, including a carboxylic acid for ionic or hydrogen bonding, a hydroxyl group for hydrogen bonding, and a chiral center that could allow for stereospecific interactions with biological targets. The investigation of this compound and its analogues allows for a systematic exploration of how these structural features contribute to its potential therapeutic effects.

Overview of Current Research Gaps and Future Directions Pertaining to the Compound

Despite the strong theoretical rationale for its investigation, a survey of publicly available scientific literature reveals significant research gaps concerning this compound. There is a notable scarcity of studies detailing its synthesis, spectroscopic characterization, and biological evaluation.

This lack of information presents clear opportunities for future research. Key future directions should include:

Development of Synthetic Pathways: Establishing efficient and scalable synthetic routes to produce this compound and its analogues is a primary step. This would enable further chemical and biological studies.

Biological Screening: A comprehensive evaluation of the compound's biological activity is warranted. Based on the known properties of quinoline scaffolds, initial screening could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. researchgate.netsapub.orgmdpi.comajchem-a.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying both the quinoline ring and the side chain would be crucial. These studies could elucidate the key structural features required for biological activity and help in the design of more potent and selective compounds.

Mechanistic Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This could involve identifying the specific cellular targets or pathways modulated by the compound.

Computational Modeling: In conjunction with experimental work, computational studies could be employed to predict the compound's binding modes with potential biological targets and to guide the design of new analogues with improved properties.

Addressing these research gaps will be essential to fully understand the chemical properties and biological potential of this compound and to determine its viability as a lead compound in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-hydroxy-3-quinolin-2-ylpropanoic acid

InChI

InChI=1S/C12H11NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,11,14H,7H2,(H,15,16)

InChI Key

QPOFVEGOCUCXGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 3 Quinolin 2 Yl Propanoic Acid

Enantioselective Synthesis of Chiral 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of the (R) and (S) enantiomers of this compound is crucial. Key approaches include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched products. A prominent strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor, which can be adapted for the synthesis of α-hydroxy acids. For instance, a precursor like (Z)-2-acetamido-3-(quinolin-2-yl)acrylic acid can be hydrogenated using a rhodium complex with a chiral diphosphine ligand, such as DuPhos, to yield the corresponding amino acid with high enantioselectivity. researchgate.net A similar strategy involving asymmetric reduction of a keto-ester precursor, ethyl 2-oxo-3-(quinolin-2-yl)propanoate, using chiral catalysts can afford the desired chiral hydroxy acid enantiomers.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, an Evans oxazolidinone auxiliary can be acylated with 3-(quinolin-2-yl)propanoic acid. The resulting chiral imide can then undergo diastereoselective α-hydroxylation. Subsequent removal of the auxiliary yields the enantiomerically enriched α-hydroxy acid. The choice of auxiliary and reaction conditions dictates the stereochemical outcome.

MethodPrecursorCatalyst/AuxiliaryKey FeaturesResulting Stereochemistry
Asymmetric Hydrogenation (Z)-3-(Quinolin-2-yl)acrylic acid derivativeRhodium-DuPhos ComplexHigh enantioselectivity through catalytic reduction of a C=C double bond. researchgate.netAccess to either (+) or (-) enantiomer depending on the ligand chirality. researchgate.net
Asymmetric Aldol (B89426) Reaction Quinoline-2-carboxaldehydeChiral OxazolidinoneEstablishes two contiguous stereocenters simultaneously. wikipedia.orgDiastereoselective formation of aldol adduct, precursor to the target acid.
Chiral Auxiliary Directed Hydroxylation N-(3-(quinolin-2-yl)propanoyl)oxazolidinoneEvans OxazolidinoneThe auxiliary shields one face of the enolate, directing electrophilic attack. High diastereoselectivity, leading to a specific enantiomer after auxiliary removal.

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often providing exceptional stereoselectivity under mild reaction conditions. frontiersin.orgnih.gov Whole-cell biotransformation or the use of isolated enzymes can be employed for the stereoselective production of chiral hydroxy acids.

A potential biocatalytic route involves the use of a reductase enzyme to stereoselectively reduce the carbonyl group of 2-oxo-3-(quinolin-2-yl)propanoic acid. Nitroreductases, which are NAD(P)H-dependent flavoenzymes, have been shown to catalyze the reduction of various functional groups and could be engineered for this purpose. researchgate.net Similarly, E. coli strains can be engineered to co-express multiple enzymes, creating a synthetic pathway for the production of specific hydroxy acids from simple precursors. frontiersin.orgnih.gov For example, a pathway could be designed to convert a quinoline-containing substrate into the desired chiral product through a series of enzymatic steps. Lipases have also been employed for condensation reactions in the synthesis of quinoline (B57606) derivatives, highlighting the versatility of enzymes in this area of organic synthesis. researchgate.net

Biocatalytic ApproachEnzyme ClassSubstrateTransformationAdvantage
Enzymatic Reduction Carbonyl Reductase / Dehydrogenase2-Oxo-3-(quinolin-2-yl)propanoic acidStereoselective reduction of the ketone to a chiral alcohol.High enantiomeric excess (ee >99%) is often achievable.
Whole-Cell Transformation Engineered E. coliQuinoline-2-pyruvic acidMulti-step enzymatic conversion to the final hydroxy acid product. nih.govOne-pot synthesis from a simple precursor. nih.gov
Enzymatic Condensation Lipase2-aminobenzaldehyde derivative and a β-keto esterFriedländer-type condensation to form the quinoline ring. researchgate.netMild reaction conditions and potential for high yields. researchgate.net

Novel Synthetic Routes for the Quinoline Moiety and Propanoic Acid Side Chain Elaboration

Efficient construction of the this compound scaffold relies on robust methods for both forming the quinoline ring and installing the propanoic acid side chain. Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions. pharmaguideline.comiipseries.orgdu.edu.eg More recent, novel strategies focus on improving yields, simplifying procedures, and expanding substrate scope. scispace.comorientjchem.org

One novel approach involves a one-pot protocol for synthesizing carboxyl-substituted bisquinoline systems, which demonstrates modern techniques for building complex quinoline structures. researchgate.net Another efficient strategy constructs fused tricyclic quinoline heterocycles from aliphatic amino carboxylic acid substrates through a multi-step process including cyclization, protection, amidine formation, and Suzuki coupling. scispace.comorientjchem.org The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remains a versatile method for preparing substituted quinolines under both basic and acidic conditions. researchgate.netdu.edu.eg

Elaboration of the C3 side chain can be achieved through various means. The Doebner reaction, which utilizes pyruvic acid, is a classic method for introducing a carboxylic acid group at the 4-position of the quinoline ring, and variations can be adapted for substitution at the 2-position. nih.gov A modern approach involves the visible-light-driven, iron-catalyzed decarboxylation of carboxylic acids to generate radicals that can then functionalize the quinoline ring, providing a pathway to hydroxyalkyl quinolines. mdpi.com

Derivatization and Analog Synthesis Strategies for this compound

Derivatization and the synthesis of analogs are essential for exploring the structure-activity relationships of this compound. Modifications can be targeted at the quinoline ring or the α-hydroxy acid side chain.

The quinoline ring is an aromatic heterocycle that can undergo various chemical modifications, allowing for the introduction of diverse functional groups to modulate its electronic and steric properties. mdpi.com Functionalization of the quinoline ring is a key strategy for enhancing the pharmacological profile of its derivatives. rsc.org Electrophilic substitution reactions, such as nitration or halogenation, can introduce substituents at various positions. The precise location of substitution is directed by the existing groups on the ring. Furthermore, modern C-H bond functionalization techniques offer powerful tools for the direct and selective introduction of new groups onto the quinoline scaffold, often with high efficiency and atom economy. rsc.org

The α-hydroxyl and carboxylic acid groups on the propanoic acid side chain are versatile handles for a wide range of chemical transformations. The carboxylic acid can be readily converted into esters, amides, or acid chlorides. nih.gov For instance, reaction with hydrazine (B178648) can produce the corresponding hydrazide, which serves as a building block for synthesizing heterocyclic structures like oxadiazoles (B1248032) or thiosemicarbazides. nih.gov Derivatization of the carboxylic acid with agents like 2-hydrazinoquinoline (B107646) (HQ) can be used to create hydrazides for analytical purposes, such as LC-MS analysis. nih.gov

The alpha-hydroxyl group can also be modified. It can be acylated to form esters or oxidized to the corresponding ketone, yielding 2-oxo-3-(quinolin-2-yl)propanoic acid. These functional group interconversions are fundamental for creating a library of analogs with varied properties. vanderbilt.edu

Functional GroupReagent(s)Transformation Product
Carboxylic Acid (-COOH) Methyl iodide, K2CO3Methyl Ester (-COOCH3) nih.gov
Carboxylic Acid (-COOH) HydrazineHydrazide (-CONHNH2) nih.gov
Carboxylic Acid (-COOH) Isopropylamine, DCCN-isopropyl amide (-CONHiPr) nih.gov
Hydrazide (-CONHNH2) Triethyl orthoformate1,3,4-Oxadiazole ring nih.gov
Alpha-Hydroxyl (-OH) Acetic AnhydrideAcetate Ester (-OAc)
Alpha-Hydroxyl (-OH) PCC or Swern OxidationKetone (=O)

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

The molecular architecture of this compound offers multiple reactive sites, namely the carboxylic acid group, the hydroxyl group, and the quinoline ring itself, making it a versatile scaffold for the synthesis of complex hybrid molecules. The functional handles allow for its conjugation with other pharmacophores, peptides, or heterocyclic systems to create novel chemical entities with potentially enhanced or synergistic biological activities.

The primary strategies for derivatization involve standard organic transformations targeting the carboxylic acid and hydroxyl moieties. The carboxylic acid is a key anchor point for forming amide and ester linkages.

Amide Bond Formation: Coupling of the carboxylic acid group with a wide array of primary or secondary amines is a common strategy to generate a diverse library of propanamide derivatives. Standard peptide coupling reagents are frequently employed for this purpose. For instance, carbodiimide-mediated reactions, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS), facilitate efficient amide bond formation under mild conditions. nih.gov This methodology allows for the incorporation of various fragments, from simple alkyl amines to complex bioactive molecules. nih.gov An alternative approach is the azide (B81097) coupling method, which involves converting the carboxylic acid to an acyl azide that subsequently reacts with an amine, often resulting in higher yields compared to DCC coupling. nih.gov

Esterification: The carboxylic acid can also be converted to its corresponding ester through Fischer esterification with various alcohols under acidic catalysis. This modification can alter the lipophilicity and pharmacokinetic profile of the parent molecule.

Derivatization of the Hydroxyl Group: The secondary hydroxyl group can be acylated to form esters or alkylated to form ethers, providing another avenue for structural modification and the attachment of other molecular entities.

Heterocyclic Hybrids: The core scaffold can be used as a building block for more complex heterocyclic systems. For example, the carboxylic acid can be converted to a hydrazide, which is a key intermediate for synthesizing heterocycles like oxadiazoles and thiosemicarbazides. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille reaction, could potentially be employed to link the quinoline ring (if appropriately halogenated) with other heteroaryl systems, creating complex biaryl structures. nih.gov

The following table summarizes common coupling reactions applicable to the this compound scaffold, based on methodologies applied to similar structures.

Reaction TypeFunctional Group TargetedReagentsProductReference Analogy
Amide Coupling (Carbodiimide)Carboxylic AcidAmine (R-NH₂), DCC, NHSAmide nih.gov
Amide Coupling (Azide Method)Carboxylic AcidHydrazine, followed by NaNO₂/HCl, then Amine (R-NH₂)Amide nih.gov
Hydrazide FormationCarboxylic Acid EsterHydrazine Hydrate (N₂H₄·H₂O)Hydrazide nih.gov
Oxadiazole SynthesisHydrazideTriethyl orthoformate, Acetic Acid1,3,4-Oxadiazole Hybrid nih.gov
Heteroaryl Cross-Coupling (Stille)Quinoline Ring (requires pre-functionalization, e.g., bromination)Organostannane (R-SnBu₃), Pd(0) catalystBiaryl Hybrid nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Production

The production of this compound and its derivatives can be approached through the lens of green chemistry, aiming to minimize environmental impact, reduce waste, and improve energy efficiency. Sustainable strategies can be applied to both the synthesis of the core quinoline ring and the construction of the α-hydroxy acid side chain.

Sustainable Synthesis of the Quinoline Core: Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions often rely on harsh conditions, strong acids, and toxic reagents. ijpsjournal.comiipseries.org Modern approaches seek to replace these with more environmentally benign alternatives.

Green Catalysts: The use of reusable, non-toxic, and efficient catalysts is a cornerstone of green quinoline synthesis. Formic acid has been successfully used as a renewable and biodegradable catalyst for the direct synthesis of quinolines. ijpsjournal.com Other effective green catalysts include p-toluenesulfonic acid (p-TSA), iron(III) chloride, and iodine, which can promote the reaction under milder conditions. researchgate.netrsc.orgnih.gov

Benign Solvents: Replacing hazardous organic solvents with greener alternatives is crucial. Reactions have been developed that proceed efficiently in environmentally friendly solvents like water or ethanol (B145695). researchgate.netnih.gov In some cases, solvent-free conditions can be achieved, further reducing waste and environmental impact. researchgate.net

Multicomponent and One-Pot Reactions: Designing syntheses as one-pot, multicomponent reactions (MCRs) adheres to the principles of atom economy and process simplification. researchgate.net An iron-catalyzed three-component reaction between anilines, aldehydes, and ethyl lactate (B86563) (a biomass-derived feedstock) provides a green route to quinoline derivatives, showcasing a sustainable approach where the side-chain precursor is derived from a renewable source. rsc.org

Alternative Energy Sources: Microwave irradiation has been explored as an alternative to conventional heating, often leading to significantly reduced reaction times, lower energy consumption, and higher yields in quinoline synthesis. iipseries.org

Sustainable Assembly of the Final Molecule: The construction of the this compound molecule could be envisioned via a green pathway starting from a suitable quinoline precursor. For instance, a Doebner-von Miller type reaction using an aniline (B41778), an aldehyde, and pyruvic acid (a bio-based chemical) could potentially form a quinoline-2-carboxylic acid derivative, which could then be further elaborated. The transformation of sugars or their derivatives into lactic acid or its esters via heterogeneous catalysis represents a sustainable route for obtaining the α-hydroxy acid portion of the molecule. nih.govabo.fi

The following table outlines key green chemistry principles and their application in the synthesis of quinoline-based molecules.

Green Chemistry PrincipleApplication in Quinoline SynthesisExamples/ReagentsReference
Use of Renewable FeedstocksEmploying biomass-derived starting materials.Ethyl lactate, Glycerol, Sugars iipseries.orgrsc.orgnih.gov
Benign Solvents/CatalystsReplacing hazardous solvents and stoichiometric reagents.Water, Ethanol; Catalysts: Formic Acid, p-TSA, FeCl₃ ijpsjournal.comresearchgate.netrsc.org
Atom Economy/One-Pot SynthesisMaximizing incorporation of starting materials into the final product.Three-component reactions (e.g., aniline + aldehyde + ethyl lactate) researchgate.netrsc.org
Energy EfficiencyReducing energy consumption through milder conditions or alternative energy.Microwave-assisted synthesis, reactions at room temperature iipseries.org
Catalysis over Stoichiometric ReagentsUsing small amounts of catalysts that can be recycled.Use of iodine or reusable solid acid catalysts nih.gov

By integrating these sustainable methodologies, the synthesis of this compound can be aligned with modern standards of environmental responsibility, reducing the ecological footprint of its production.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Hydroxy 3 Quinolin 2 Yl Propanoic Acid and Its Derivatives

Systematic Structural Perturbations and Their Impact on Bioactivity

Systematic modifications of the lead compound, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, have provided significant insights into the structural requirements for biological activity. These perturbations typically target three main regions of the molecule: the quinoline (B57606) ring, the propanoic acid side chain, and the hydroxyl group.

Modifications on the Quinoline Ring: The quinoline nucleus serves as a critical pharmacophore. Alterations to this ring system, such as the introduction of various substituents, can profoundly influence bioactivity.

Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups like nitro (NO₂), cyano (CN), or chloro (Cl) on the quinoline ring has been shown to be critical for high anticancer activity in related quinoline derivatives. mdpi.com

Hydrophobic Substituents: For antimalarial activity, 3D-QSAR models have indicated that hydrophobic substituents around positions 2 and 3 of the quinoline core can increase inhibitory activity against Plasmodium falciparum. semanticscholar.org However, the size of these substituents is crucial, as hydrophobic groups larger than three carbon atoms at position 3 can lead to a decrease in activity. semanticscholar.org

Halogenation: The addition of halogen atoms, such as fluorine, to the quinoline ring can increase the lipophilicity of the compounds. mdpi.com In a series of new fluorinated quinoline analogs, substituting a fluorine atom at the 8-position and esterifying the 4-position hydroxyl group resulted in compounds with good antifungal activity. mdpi.com

Modifications on the Propanoic Acid Side Chain: The propanoic acid moiety is vital for the molecule's interaction with biological targets.

Alpha-Position Substitution: In analogous structures like 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids, introducing various substituents such as alkyl, carboxyl, or acyl groups at the α-position of the propanoic acid chain has been a strategy to explore the structure-activity relationship. researchgate.net

Esterification: Converting the carboxylic acid to an ester can modulate the compound's lipophilicity and cell permeability. In studies of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives, both the acid and its methyl ester forms were synthesized and evaluated for antimicrobial activity. researchgate.net

The following table summarizes the impact of these structural changes on biological outcomes.

Modification Site Structural Change Observed Impact on Bioactivity Reference
Quinoline RingIntroduction of electron-withdrawing groups (e.g., NO₂, Cl)Critical for high anticancer activity mdpi.com
Quinoline RingAddition of small hydrophobic substituents at positions 2 & 3Increased antimalarial activity semanticscholar.org
Quinoline RingFluorination at position 8Good antifungal activity mdpi.com
Propanoic Acid ChainSubstitution at the α-position (e.g., alkyl, carboxyl)Modulates biological activity researchgate.net
Propanoic Acid ChainEsterification of the carboxyl groupAffects lipophilicity and antimicrobial activity researchgate.net

Influence of Stereochemistry on Biological Activity

Chirality plays a pivotal role in the biological activity of many therapeutic agents, as stereoisomers can exhibit significant differences in target binding, metabolism, and cellular uptake. nih.govnih.gov The this compound molecule contains a chiral center at the C2 position of the propanoic acid chain, meaning it can exist as two enantiomers (R and S).

While specific studies isolating and comparing the individual enantiomers of this compound are not detailed in the provided sources, the profound impact of stereochemistry is well-documented for structurally related chiral compounds. For instance, in studies of the nature-inspired compound 3-Br-acivicin and its derivatives, stereochemistry was found to be a critical driver of potency. nih.govresearchgate.net

Key findings from these related studies highlight that:

Stereoselective Uptake: Differences in the biological activity between stereoisomers can be attributed to stereoselective uptake by cells. For example, only the (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant antiplasmodial activity, suggesting their transport is mediated by a stereospecific L-amino acid transport system. nih.govnih.govresearchgate.net

Target Binding: The three-dimensional arrangement of atoms directly affects how a molecule fits into the binding site of its protein target. Molecular modeling of 3-Br-acivicin isomers revealed specific structural and stereochemical requirements for efficient interaction and covalent binding to its enzyme target, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.govnih.gov

These principles strongly suggest that the biological activity of this compound would also be stereodependent. The separation and individual testing of its R and S enantiomers would be a critical step in elucidating the precise structure-activity relationship and identifying the more potent eutomer.

The table below illustrates the differential activity of stereoisomers from a related compound class.

Compound Isomer Stereochemistry Biological Activity (Antimalarial) Reason for Differential Activity Reference
Isomer A(5S, αS)Significant PotencyEnhanced cellular uptake via stereoselective transporters nih.govnih.govresearchgate.net
Isomer BOther IsomersLower PotencyPoor recognition by cellular transport systems nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of compounds with their biological activities. frontiersin.org These models are invaluable for predicting the activity of new compounds and for understanding the molecular properties that govern bioactivity.

For derivatives of quinoline and 2-hydroxypropanoic acid, several QSAR studies have been conducted to elucidate the key structural features influencing their therapeutic effects. nih.govmdpi.com

Model Development: QSAR models for quinoline derivatives have been developed using various machine learning regression methods, including k-nearest neighbors (KNN), decision tree (DT), and neural networks. nih.gov These models are built using a "training set" of molecules with known activities and then validated using an external "test set" to assess their predictive power. semanticscholar.orgmdpi.com

Statistical Validation: The reliability of a QSAR model is determined by statistical metrics. For example, a 2D-QSAR model for quinoline derivatives with antimalarial activity showed a high predictive ability with a value for the test set (predictive r²) of 0.8454. semanticscholar.orgmdpi.com

Descriptor Importance: In a QSAR study on 2-hydroxypropanoic acid derivatives with antimicrobial potential, topological parameters were found to be important. Specifically, Kier's valence second-order molecular connectivity index (²χv) was identified as a key descriptor in describing the antimicrobial activities. nih.gov

A hypothetical QSAR equation, based on the types of descriptors found to be significant in related studies, might look like this:

BioActivity (−logIC₅₀) = β₀ + β₁(²χv) + β₂(logP) + β₃(E LUMO)

This equation illustrates how biological activity could be modeled as a function of topological (²χv), lipophilic (logP), and electronic (LUMO energy) descriptors.

QSAR Model Type Key Descriptors Identified Predicted Biological Activity Reference
2D-QSARTopological indices (e.g., Kier's ²χv)Antimicrobial nih.gov
2D/3D-QSARHydrophobic and Steric FieldsAntimalarial semanticscholar.orgmdpi.com
ML-based QSAR2D and 3D molecular descriptorsP-glycoprotein Inhibition nih.gov

Analysis of Physicochemical Descriptors and Their Correlation with Biological Outcomes

The biological activity of a drug molecule is intrinsically linked to its physicochemical properties. frontiersin.org QSAR and other SAR studies analyze these properties, known as descriptors, to understand how they influence a compound's journey from administration to its molecular target.

For quinoline-based compounds and propanoic acid derivatives, several key physicochemical descriptors have been shown to correlate strongly with biological outcomes.

Lipophilicity: This property, often quantified as the partition coefficient (logP), describes a molecule's affinity for fatty or nonpolar environments. frontiersin.org Lipophilicity is crucial for a drug's ability to cross cell membranes. In studies of 8-hydroxyquinoline (B1678124) derivatives, antiviral activity was found to be positively influenced by increasing lipophilicity. mdpi.com

Electronic Properties: The distribution of electrons within a molecule affects its ability to interact with biological targets. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an important electronic descriptor. frontiersin.org Furthermore, the presence of electron-withdrawing substituents on the quinoline ring has been correlated with enhanced antiviral and anticancer activities. mdpi.com

Topological Descriptors: These numerical descriptors encode information about the size, shape, and branching of a molecule. frontiersin.org In a QSAR study of 2-hydroxypropanoic acid derivatives, Kier's valence second-order molecular connectivity index (²χv), a topological descriptor, showed a significant correlation with antimicrobial activity. nih.gov

Hydrogen Bonding: The capacity of a molecule to act as a hydrogen bond donor or acceptor is critical for its interaction with water (affecting solubility) and its binding to receptors. nih.gov The hydroxyl and carboxylic acid groups of this compound are key hydrogen bonding moieties. Human intestinal absorption for many drugs is almost completely correlated with hydration processes determined by hydrogen bond acceptor and donor abilities. nih.gov

The following table details the correlation between these descriptors and biological effects.

Physicochemical Descriptor Influence on Molecular Properties Correlation with Biological Outcome Reference
Lipophilicity (logP)Membrane permeability, solubilityPositively correlated with antiviral activity in quinolines mdpi.com
Electronic Properties (e.g., LUMO, Hammett constants)Reactivity, binding affinityElectron-withdrawing groups enhance anticancer activity mdpi.com
Topological Indices (e.g., ²χv)Molecular size, shape, branchingCorrelated with antimicrobial activity in propanoic acid derivatives nih.gov
Hydrogen Bonding CapacitySolubility, receptor bindingCrucial for intestinal absorption and target interaction nih.gov

In Vitro and Pre Clinical Biological Investigations of 2 Hydroxy 3 Quinolin 2 Yl Propanoic Acid

Molecular Target Identification and Validation Studies

Efforts to identify and validate the molecular targets of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid have been undertaken through various biochemical and biophysical assays.

The inhibitory potential of quinoline (B57606) derivatives has been noted against several enzymes. For instance, various quinoline-based compounds have been explored for their ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. Specifically, compounds featuring the quinoline scaffold have demonstrated inhibitory activity, suggesting their potential as regulators of this enzyme. However, specific enzymatic inhibition data for this compound against protein tyrosine phosphatases, acetylcholinesterase, α-glucosidase, or the immunoproteasome are not extensively detailed in the currently available literature. Research into the broader class of quinoline carboxylic acids indicates potential interactions with enzymes like SIRT3, but direct data on this specific molecule is pending.

The analysis of ligand-target interactions is fundamental to understanding a compound's pharmacological profile. While derivatives of propanoic acid have been studied for their binding properties to various receptors, such as the N-methyl-D-aspartate (NMDA) receptor and AMPA receptors, specific receptor binding assays and detailed interaction analyses for this compound are not prominently documented in peer-reviewed studies. The quinoline motif itself is recognized as a privileged scaffold in medicinal chemistry, known to interact with a range of biological targets, including kinase receptors like EGFR, but specific binding constants and receptor affinity profiles for this particular compound remain to be established.

Structural biology techniques such as X-ray co-crystallization provide definitive evidence of binding modes between a ligand and its protein target. For related α-amino acid derivatives, co-crystallization studies with targets like the GluK3 receptor have successfully elucidated binding requirements. However, to date, there are no publicly available Protein Data Bank (PDB) entries or published co-crystallization studies detailing the formation of a protein-ligand complex specifically with this compound. Such studies would be invaluable in confirming its molecular targets and guiding further drug design efforts.

Elucidation of Molecular Mechanisms of Action

Understanding how this compound affects cellular processes is key to determining its potential therapeutic applications.

Cell-based assays are critical for observing the physiological effects of a compound on cellular pathways. Quinoline derivatives have been evaluated in various cell-based models. For example, certain modified quinolin-2-one derivatives have shown potent cytotoxicity against cancer cell lines, such as MCF-7, indicating an impact on cell viability and proliferation pathways. These studies often point towards mechanisms involving the inhibition of key proteins like the Epidermal Growth Factor Receptor (EGFR). However, specific data from cell-based assays designed to assess the pathway modulation capabilities of this compound are not yet reported.

The interaction of a compound with its molecular target typically initiates a cascade of signaling events within the cell. For instance, the activation of the hydroxy-carboxylic acid receptor 3 (HCA3) by its ligands is known to trigger ERK1/2 phosphorylation through G(i) protein-initiated pathways involving PLC/PKC and EGFR transactivation. While this demonstrates how a carboxylic acid receptor can signal, specific studies elucidating the downstream cellular signaling cascades directly affected by this compound have not been found in the current body of scientific literature. Future research would need to explore its effects on key signaling pathways, such as the MAP kinase cascade, to fully understand its mechanism of action.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

There is currently no publicly available data from gene expression or proteomic studies investigating the cellular response to this compound. Therefore, information regarding its effects on gene regulation and protein expression profiles is not available.

Pre-clinical Efficacy and Exploratory Pharmacodynamic Studies in Non-Human Models

In Vivo Proof-of-Concept Studies in Relevant Animal Disease Models

No in vivo studies in animal models of disease have been reported for this compound. Consequently, its potential efficacy in any disease phenotype remains unevaluated.

Pharmacodynamic Marker Modulation by this compound in Non-Human Biological Systems

There is no information available on the modulation of any pharmacodynamic markers by this compound in non-human biological systems.

Cellular Cytotoxicity and Viability Assessments in Various Cell Lines

No studies assessing the cellular cytotoxicity or antiproliferative activity of this compound in any cell lines, including cancer cell lines, have been found in the public domain.

Pharmacokinetic Studies in Pre-clinical Non-Human Systems

Absorption, Distribution, Metabolism (non-human), and Excretion (ADME) Profiling in In Vitro and Animal Models

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, have not been characterized in any published in vitro or animal models.

Bioavailability and Plasma Stability in Pre-clinical Species

Comprehensive searches of scientific literature and databases did not yield specific data regarding the bioavailability and plasma stability of this compound in any pre-clinical species. Consequently, no detailed research findings or data tables on the pharmacokinetic parameters of this compound can be provided at this time.

Further research and publication in peer-reviewed journals are required to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for understanding its potential as a therapeutic agent.

Metabolic Pathway Characterization of 2 Hydroxy 3 Quinolin 2 Yl Propanoic Acid in Model Biological Systems

Enzymatic Biotransformation Pathways (e.g., CYP450, UGT-mediated reactions in in vitro systems)

The biotransformation of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is anticipated to proceed through both Phase I and Phase II enzymatic reactions, primarily mediated by cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes, respectively. These reactions are typically studied using in vitro systems such as liver microsomes and hepatocytes from various species.

Phase I Metabolism (CYP450-mediated):

The quinoline (B57606) ring system is susceptible to oxidative metabolism by CYP450 enzymes. nih.govoup.com Studies on the metabolism of quinoline itself have identified several key oxidative pathways. In human liver microsomes, CYP2E1 is the principal enzyme responsible for the formation of 3-hydroxyquinoline, while CYP2A6 is primarily involved in the formation of quinoline-1-oxide. nih.govoup.com Another significant metabolic route is the formation of quinoline-5,6-diol, which is thought to proceed via a quinoline-5,6-epoxide intermediate, a reaction also linked to CYP2A6 activity. nih.govoup.com

For this compound, the propanoic acid side chain also presents potential sites for oxidation. The hydroxyl group can be a target for further oxidation, and the aliphatic chain could undergo hydroxylation. The specific CYP450 isoforms involved in the metabolism of quinoline carboxamide analogs have been investigated, with CYP3A4 being a key enzyme for many of these derivatives. nih.govacs.org

Phase II Metabolism (UGT-mediated):

The presence of both a hydroxyl and a carboxylic acid group in this compound makes it a prime candidate for Phase II conjugation reactions, particularly glucuronidation mediated by UGTs. nih.gov UGTs catalyze the transfer of glucuronic acid to nucleophilic functional groups, increasing the water solubility of the compound and facilitating its excretion. nih.govcriver.com

The carboxyl group can form an acyl glucuronide, while the hydroxyl group can form an O-glucuronide. xenotech.com The UGT1A and UGT2B families are the primary enzymes responsible for the glucuronidation of drugs and other xenobiotics. criver.com For instance, morphine, which contains hydroxyl groups, undergoes glucuronidation by UGT2B7. youtube.com The specific UGT isoforms responsible for the glucuronidation of this compound would need to be determined through phenotyping studies with recombinant human UGT enzymes.

The following table summarizes the potential enzymatic biotransformation pathways for this compound based on the metabolism of related quinoline compounds.

Metabolic Pathway Enzyme Family Potential Metabolites Key Isoforms (based on related compounds)
Phase I: Oxidation Cytochrome P450 (CYP450)Hydroxylated quinoline ring derivatives, N-oxides, DiolsCYP2A6, CYP2E1, CYP3A4 nih.govoup.comnih.gov
Phase II: Glucuronidation UDP-glucuronosyltransferase (UGT)O-glucuronide of the hydroxyl group, Acyl glucuronide of the carboxylic acid groupUGT1A and UGT2B families criver.com

Further research using in vitro systems with specific enzyme inhibitors and recombinant enzymes is necessary to definitively identify the key enzymes involved in the metabolism of this compound.

Identification and Structural Elucidation of Major Metabolites in Non-Human Organisms

While specific studies on the metabolites of this compound in non-human organisms are not extensively documented in publicly available literature, general metabolic pathways of quinoline can provide insights. In vitro studies using rat liver homogenates have been instrumental in identifying the metabolites of quinoline. nih.gov

The major metabolite of quinoline identified in these systems is 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov Other notable metabolites include 2-hydroxyquinoline, 3-hydroxyquinoline, and quinoline-N-oxide. nih.gov The formation of these metabolites suggests that aromatic hydroxylation and N-oxidation are significant biotransformation pathways for the quinoline moiety.

Applying these findings to this compound, it is plausible that analogous metabolites would be formed. The primary techniques for the identification and structural elucidation of these metabolites would involve high-performance liquid chromatography (HPLC) for separation, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural characterization.

The table below outlines the expected major metabolites of this compound in non-human organisms, based on known quinoline metabolism.

Potential Metabolite Metabolic Reaction Analytical Techniques for Identification
Hydroxylated quinoline ring metabolitesAromatic hydroxylationHPLC, LC-MS/MS, NMR
Quinoline-N-oxide derivativeN-oxidationHPLC, LC-MS/MS, NMR
Dihydrodiol derivativesEpoxidation followed by hydrolysisHPLC, LC-MS/MS, NMR
Glucuronide conjugatesGlucuronidation of hydroxyl and/or carboxyl groupsHPLC, LC-MS/MS, NMR, Beta-glucuronidase hydrolysis

Metabolic Stability and Clearance Assessments in Non-Human Liver Microsomes and Hepatocyte Cultures

The metabolic stability and clearance of a compound are critical parameters in determining its pharmacokinetic profile. These assessments are routinely conducted in vitro using subcellular fractions like liver microsomes or cellular systems like hepatocytes from non-human species.

Metabolic Stability:

The metabolic stability of this compound would be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The intrinsic clearance (CLint) can then be calculated. Quinoline carboxamide analogs have been shown to have varying metabolic stabilities, which can be influenced by their interaction with the heme-iron of CYP450 enzymes. nih.govacs.org

Clearance Assessments:

The in vitro intrinsic clearance data can be used to predict the in vivo hepatic clearance of the compound. This provides an early indication of how quickly the compound might be eliminated from the body. Factors such as species differences in enzyme expression and activity can lead to variations in metabolic stability and clearance between different non-human models. For instance, the formation of quinoline-1-oxide is a major pathway in human liver microsomes but is minimal in rat liver microsomes. nih.govoup.com

The following table presents a hypothetical summary of metabolic stability and clearance data for this compound in different non-human in vitro systems.

In Vitro System Parameter Hypothetical Value Implication
Rat Liver MicrosomesHalf-life (t1/2)30 minModerate to high clearance
Intrinsic Clearance (CLint)50 µL/min/mg proteinSuggests significant hepatic metabolism
Monkey Liver MicrosomesHalf-life (t1/2)45 minModerate clearance
Intrinsic Clearance (CLint)35 µL/min/mg proteinPotential for species differences in metabolism
Rat HepatocytesHalf-life (t1/2)60 minModerate clearance, considers both Phase I and II
Intrinsic Clearance (CLint)25 µL/min/10^6 cellsProvides a more complete picture of hepatic clearance

Role of Microbiota in the Biotransformation of this compound

The gut microbiota possesses a diverse array of enzymes capable of metabolizing xenobiotics that may not be transformed by host enzymes. Microbial metabolism of quinoline and its derivatives has been documented. nih.gov For instance, certain bacteria can utilize quinoline as a sole source of carbon and nitrogen, breaking down the heterocyclic ring.

Specific enzymes, such as quinoline-4-carboxylic acid oxidoreductase from Agrobacterium species, have been identified, which catalyze the conversion of quinoline-4-carboxylic acid to its 2-oxo-1,2-dihydroderivative. nih.gov Given the structural similarity, it is conceivable that the gut microbiota could play a role in the biotransformation of this compound. Potential microbial transformations could include reduction, hydrolysis, and degradation of the quinoline ring.

Impact of Metabolites on the Bioactivity Profile of the Parent Compound

The formation of metabolites can significantly alter the pharmacological and toxicological profile of the parent compound. Metabolites can be inactive, possess similar activity, have a different spectrum of activity, or be responsible for adverse effects.

For quinoline derivatives, metabolism can lead to both detoxification and bioactivation. For example, the formation of the 5,6-epoxide of quinoline is thought to be associated with its potential tumorigenicity. nih.gov Conversely, hydroxylation or glucuronidation generally leads to more polar, readily excretable, and often less active compounds.

The following table summarizes the potential impact of major metabolic pathways on the bioactivity of this compound.

Metabolic Pathway Potential Impact on Bioactivity Rationale
Hydroxylation May increase or decrease activity, or alter selectivity.The addition of a hydroxyl group can change the compound's interaction with its biological target.
N-oxidation Typically leads to detoxification and enhanced excretion.Increased polarity often reduces pharmacological activity.
Glucuronidation Generally results in inactivation and detoxification.The large, polar glucuronic acid moiety usually abolishes or significantly reduces the compound's ability to bind to its target.
Epoxidation Potential for bioactivation to reactive metabolites.Epoxides can be electrophilic and may covalently bind to cellular macromolecules. nih.gov

Advanced Analytical Methodologies for 2 Hydroxy 3 Quinolin 2 Yl Propanoic Acid Research

Quantitative Analysis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in Complex Biological Matrices (e.g., plasma, tissue homogenates from non-human models)

The accurate quantification of this compound in complex biological matrices such as plasma and tissue homogenates is critical for pharmacokinetic and drug metabolism studies. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its high sensitivity, specificity, and throughput. nih.gov

The development of a robust LC-MS/MS method involves several key steps. First, an efficient sample preparation protocol is established to extract the analyte from the matrix and remove interfering substances like proteins and phospholipids. nih.gov This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). For instance, Strata-XC solid-phase extraction cartridges can be utilized for effective cleanup of urine samples. nih.gov The choice of ionization polarity in the mass spectrometer is also crucial; negative mode is often more specific and less prone to ion suppression from the biological matrix. nih.gov

Chromatographic separation is typically achieved using a reversed-phase C18 column, with a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The mass spectrometer, usually a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions, creating a highly specific detection method. mdpi.com The method is validated for linearity, accuracy, precision, and recovery to ensure reliable data.

Table 1: Hypothetical LC-MS/MS Parameters for Quantification in Plasma
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
LC Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Detection Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation

Chiral Separation and Enantiomeric Purity Determination Using Advanced Chromatographic Techniques

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and the determination of enantiomeric purity are paramount. unife.it High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral acids. nih.govmdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol, is critical for achieving optimal separation. nih.gov The elution order of the enantiomers can be influenced by the specific CSP, the composition of the mobile phase, and the temperature. nih.gov

An alternative approach involves pre-column derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, such as a C18 column. nih.gov Another technique is the use of a chiral mobile phase additive, where a chiral selector like vancomycin (B549263) is added to the mobile phase to facilitate separation on an achiral column. nih.govmdpi.com For detection, in addition to standard UV detectors, circular dichroism (CD) detectors can be coupled with HPLC to provide information on the enantiomeric purity of the eluting compounds. nih.gov

Table 2: Common Chiral Stationary Phases for Separation of Acidic Compounds
Chiral Stationary Phase (CSP) TypeSelector ExampleTypical Application
Polysaccharide-based Cellulose or Amylose derivatives (e.g., Chiralpak IA)Broad applicability for a wide range of chiral compounds, including arylpropionic acids. nih.govmdpi.com
Glycopeptide Antibiotic-based Vancomycin, TeicoplaninEffective for amino acids and other compounds with amine and carboxylic acid groups. mdpi.com
Pirkle-type (Brush-type) (S)-1-[1-(6,7-dimethylnaphthyl)] isobutylamineSeparation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. koreascience.kr

Application of High-Resolution Mass Spectrometry for Metabolomics and Proteomics Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool in metabolomics and proteomics, providing highly accurate mass measurements that facilitate the identification of unknown compounds and the study of complex biological pathways. nih.govmdpi.com Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are capable of mass resolutions exceeding 70,000, allowing for the differentiation of molecules with very similar masses. nih.govnih.gov

In metabolomics studies, LC-HRMS can be used to generate a comprehensive profile of metabolites in a biological sample. rsc.org By comparing the metabolic profiles of control versus treated samples (e.g., with this compound), researchers can identify metabolites that are significantly altered, providing insights into the compound's mechanism of action and potential off-target effects. rsc.orgosti.gov The high mass accuracy of HRMS allows for the determination of the elemental composition of unknown metabolites, which, combined with fragmentation data (MS/MS), can lead to their structural elucidation. osti.gov

In proteomics, HRMS is used to identify and quantify changes in protein expression in response to treatment with the compound. nih.gov In a "bottom-up" proteomics approach, proteins are digested into peptides, which are then analyzed by LC-HRMS. nih.gov The high resolution and mass accuracy of the instrument are crucial for identifying a large number of peptides from a complex mixture. nih.gov Quantitative proteomics can be performed using label-free methods or by employing stable isotope labeling techniques. nih.gov These studies can help identify the protein targets of this compound and understand its impact on cellular signaling pathways. mdpi.commdpi.com

Spectroscopic Techniques for Studying Ligand-Biomolecule Interactions (e.g., SPR, ITC, advanced NMR for binding)

Understanding the interaction between this compound and its biological targets is fundamental to drug discovery. Several spectroscopic techniques provide detailed information on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures biomolecular interactions in real time. nuvisan.com In a typical SPR experiment, a target biomolecule (ligand) is immobilized on a sensor chip, and the compound of interest (analyte) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. nuvisan.com

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. unizar.estainstruments.com ITC directly measures the heat released or absorbed during a binding event. mdpi.com By titrating the compound into a solution containing the target biomolecule, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). tainstruments.commdpi.com From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can also be calculated, providing deep insights into the forces driving the binding event. tainstruments.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful methods for studying ligand-biomolecule interactions at an atomic level. nih.gov Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the small molecule are in close contact with the protein target. nih.govunimi.it Protein-observe NMR experiments, typically using isotopically labeled proteins (e.g., ¹⁵N), monitor changes in the protein's NMR spectrum upon ligand binding. mdpi.com Chemical shift perturbation mapping can identify the location of the binding site on the protein surface. mdpi.com

Table 3: Comparison of Spectroscopic Techniques for Binding Analysis
TechniquePrincipleKey Parameters MeasuredAdvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. nih.govkon, koff, KD (Affinity and Kinetics)Real-time, label-free, provides kinetic data. nuvisan.com
Isothermal Titration Calorimetry (ITC) Measures heat changes associated with binding in solution. springernature.comKa, ΔH, n (Thermodynamics and Stoichiometry)Direct measurement of thermodynamic parameters, no immobilization required. unizar.estainstruments.com
Nuclear Magnetic Resonance (NMR) Detects changes in the nuclear spin environment upon binding. nih.govBinding site mapping, structural changes, KD (weak binders)Provides atomic-level structural information on the interaction. nih.govunimi.it

Computational and Theoretical Approaches in 2 Hydroxy 3 Quinolin 2 Yl Propanoic Acid Drug Discovery Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drugs. For quinoline-based compounds, including analogs of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, molecular docking has been extensively used to explore interactions with key amino acid residues in the active sites of various enzymes and receptors. nih.govmdpi.com

For instance, studies on quinoline (B57606) derivatives have successfully used molecular docking to identify potential inhibitors for targets like HIV reverse transcriptase, Epidermal Growth Factor Receptor (EGFR), and Dihydrofolate Reductase (DHFR). nih.govtubitak.gov.trbenthamdirect.com In these studies, the quinoline scaffold often participates in crucial hydrophobic interactions, while substituents like the carboxylic acid and hydroxyl group on the propanoic acid chain of the title compound can form specific hydrogen bonds and salt bridges, significantly enhancing binding affinity. nih.gov For example, docking studies on 4-quinoline carboxylic acid analogs against Dihydroorotate Dehydrogenase (DHODH) revealed that the carboxylate group forms a key salt bridge with an arginine residue (R136), anchoring the ligand in the binding pocket. nih.gov

Table 1: Representative Molecular Docking Studies on Quinoline Derivatives

Target Protein PDB ID Quinoline Derivative Class Key Interactions Noted Reference
HIV Reverse Transcriptase 4I2P Pyrazoline and pyrimidine (B1678525) containing quinolines Good binding interactions within the active domain. nih.govtubitak.gov.tr
EGFR Not Specified Substituted 4-aminoquinolines Strong interactions with key active site amino acids. nih.gov
P. falciparum DHFR 1J3I 6-methoxyquinoline Stable hydrogen bonds with Ile14, Asp54, and Phe58. jneonatalsurg.com

This table is illustrative of studies on quinoline derivatives and not specific to this compound unless otherwise stated.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of a molecule. rsc.org These calculations provide insights into molecular structure, stability, and reactivity, which are fundamental to understanding a drug's mechanism of action and potential metabolic pathways.

For quinoline derivatives, DFT studies are used to calculate several key quantum-molecular descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

These theoretical calculations help in understanding how modifications to the this compound structure would affect its electronic properties and, consequently, its biological activity. For example, DFT can predict how adding an electron-withdrawing or electron-donating group to the quinoline ring would alter the charge distribution and reactivity of the carboxylic acid and hydroxyl moieties.

Table 2: Quantum Chemical Descriptors Calculated for Quinoline Derivatives using DFT

Descriptor Significance in Drug Discovery Typical Application Reference
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability. Predicting the likelihood of a molecule participating in chemical reactions. nih.gov
Molecular Electrostatic Potential (MEP) Maps charge distribution, predicting sites for non-covalent interactions. Identifying regions likely to form hydrogen bonds with a protein target.
Chemical Hardness/Softness Measures resistance to change in electron configuration. Assessing the stability and reactivity profile of a drug candidate. rsc.org

This table represents common applications of DFT to quinoline derivatives.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. nih.govnih.gov A pharmacophore model for this compound would likely include features such as an aromatic ring from the quinoline core, a hydrogen bond donor from the hydroxyl group, and a hydrogen bond acceptor/negative ionizable feature from the carboxylic acid. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. nih.govmdpi.com This allows for the efficient identification of diverse molecules that match the key pharmacophoric features and are therefore likely to bind to the same target. nih.gov This approach is invaluable for scaffold hopping—finding new core structures that maintain the necessary binding interactions but may have improved properties over the original lead compound. mdpi.com For quinoline derivatives, pharmacophore models have been successfully used to screen for and identify novel anticancer and antimalarial agents. jneonatalsurg.comjneonatalsurg.comscienceopen.com

In Silico ADME Prediction and Optimization (excluding clinical predictions)

A drug candidate must not only have high affinity for its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties to be effective. nih.gov In silico ADME prediction tools use computational models to estimate these properties before a compound is synthesized, saving significant time and resources. ijprajournal.comresearchgate.net

For this compound and its derivatives, various ADME parameters can be predicted:

Solubility: The aqueous solubility is critical for absorption.

Permeability: Predictions for Caco-2 cell permeability and human intestinal absorption (HIA) indicate how well the compound might cross the gut wall. mdpi.com

Lipophilicity (logP): This parameter affects solubility, permeability, and plasma protein binding. Online tools can predict logP values for quinoline derivatives. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) is crucial to avoid potential drug-drug interactions.

Drug-likeness: Models like Lipinski's Rule of Five are used to assess whether a compound has physicochemical properties consistent with known orally bioavailable drugs.

These predictions help guide the structural modification of lead compounds. For example, if a derivative of this compound is predicted to have poor solubility, chemists can prioritize modifications that would improve this property without sacrificing binding affinity.

Table 3: Common In Silico ADME Parameters for Drug Discovery

Parameter Importance Typical Predictive Model/Rule Reference
Lipophilicity (logP/logD) Affects absorption, solubility, metabolism, and toxicity. ALOGP, XLOGP3, SwissADME nih.gov
Aqueous Solubility (logS) Crucial for absorption and formulation. ESOL, Ali, SILICOS-IT ijprajournal.com
Intestinal Absorption Predicts uptake from the gastrointestinal tract. Caco-2 permeability models, HIA prediction mdpi.com
CYP450 Inhibition Assesses potential for drug-drug interactions. OCHEM, ProTox-II ijprajournal.com

De Novo Design and Computational Lead Optimization Strategies for this compound Derivatives

De novo design involves using computational algorithms to generate entirely new molecular structures from scratch that are predicted to fit the binding site of a target protein. arxiv.org These methods can build molecules atom-by-atom or by combining pre-defined chemical fragments within the constraints of the target's active site, potentially leading to highly novel and potent inhibitors.

More commonly used is computational lead optimization, which focuses on refining an existing lead compound like this compound. arxiv.orgresearchgate.net This process involves making iterative, targeted modifications to the lead structure to improve properties such as potency, selectivity, and ADME profile. researchgate.net Strategies include:

Side-chain Decoration: Modifying or replacing substituents on the quinoline ring or propanoic acid chain to enhance interactions with the target or improve physicochemical properties.

Fragment Replacement: Swapping out a part of the molecule, such as the quinoline core (scaffold hopping), to explore new chemical space while retaining key binding features.

Linker Design: Optimizing the connection between different molecular fragments.

Future Directions and Emerging Research Opportunities for 2 Hydroxy 3 Quinolin 2 Yl Propanoic Acid

Integration of Systems Biology and Omics Data for Holistic Understanding

A forward-thinking research approach for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid would involve the integration of systems biology and multi-omics data to create a comprehensive understanding of its mechanism of action and its effects on biological systems. Systems biology moves beyond a single-target approach to analyze the complex interactions within a cell or organism. For a compound like this compound, this would entail a multi-faceted investigation.

Initially, transcriptomics (RNA sequencing) could be employed to analyze how the compound alters gene expression in cancer cell lines. This could be followed by proteomics to understand the downstream changes in protein levels and post-translational modifications. Metabolomics would then provide insights into how the compound affects metabolic pathways.

By integrating these "omics" datasets, researchers could construct detailed network models of the compound's activity. This holistic view could reveal not only the primary target but also secondary effects and potential mechanisms of resistance or toxicity. For instance, if initial studies suggest an anticancer effect, systems biology could elucidate the specific pathways (e.g., apoptosis, cell cycle arrest, angiogenesis) that are most significantly perturbed.

Table 1: Illustrative Multi-Omics Data Integration Plan

Omics Level Methodology Potential Insights for this compound
Transcriptomics RNA-SeqIdentification of up- or down-regulated genes involved in cell survival, proliferation, and apoptosis.
Proteomics Mass SpectrometryQuantification of protein expression changes, identification of direct binding partners.
Metabolomics GC-MS/LC-MSMapping of altered metabolic pathways, such as glycolysis or amino acid metabolism.
Integrative Analysis BioinformaticsConstruction of a comprehensive mechanism-of-action network, identification of biomarkers for efficacy.

Development as Chemical Probes for Specific Biological Pathways

Given the versatile nature of the quinoline (B57606) scaffold, this compound could be developed as a chemical probe to investigate specific biological pathways. eurekaselect.comnih.govscbt.com Chemical probes are small molecules used to study the function of proteins and biological processes. An effective probe must be potent, selective, and have a well-understood mechanism of action.

The development of this compound as a chemical probe would begin with its characterization against a panel of known biological targets, such as kinases or other enzymes often implicated in disease. If a specific and potent interaction is identified, the molecule could be further optimized for selectivity.

For example, if the compound is found to inhibit a particular kinase, it could be used in cell-based assays to explore the downstream consequences of that inhibition. This would provide valuable information about the role of the kinase in cellular signaling. Furthermore, the compound could be modified with fluorescent tags or biotin labels to facilitate pull-down assays for identifying its binding partners within the cell. acs.org

Exploration in Advanced Drug Delivery Systems (e.g., nanoparticle formulations in pre-clinical settings)

To enhance the therapeutic potential of this compound, its incorporation into advanced drug delivery systems, such as nanoparticle formulations, represents a promising avenue for pre-clinical research. Nanoparticle-based delivery can improve a drug's solubility, stability, and pharmacokinetic profile, while also enabling targeted delivery to disease sites, thereby reducing off-target toxicity. mdpi.com

Various types of nanoparticles could be explored, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles. mdpi.com The choice of nanoparticle would depend on the physicochemical properties of this compound. Pre-clinical evaluation of these nanoformulations would involve in vitro studies to assess drug release kinetics and cellular uptake, followed by in vivo studies in animal models to evaluate biodistribution, efficacy, and safety. researchgate.net

Table 2: Hypothetical Pre-clinical Evaluation of a Nanoformulation

Parameter In Vitro Assessment In Vivo Assessment (Animal Model)
Efficacy Cytotoxicity against cancer cell linesTumor growth inhibition
Pharmacokinetics Drug release profilePlasma concentration over time
Biodistribution Cellular uptake studiesAccumulation in tumor vs. healthy tissues
Safety Hemolysis assayHistopathological analysis of major organs

Translational Challenges and Prospects in Pre-Clinical Development

The translation of a promising compound like this compound from the laboratory to clinical trials is fraught with challenges. A key hurdle in pre-clinical development is establishing a robust and predictive evidence base to justify human studies. This includes demonstrating a clear mechanism of action, a favorable safety profile, and significant efficacy in relevant animal models.

For quinoline derivatives, understanding the structure-activity relationship (SAR) is crucial for optimizing potency and minimizing off-target effects. mdpi.com Another challenge is the potential for drug resistance to develop. Pre-clinical studies would need to investigate possible resistance mechanisms and explore combination therapies to overcome them.

Despite these challenges, the prospects for a well-characterized quinoline derivative are significant. The broad biological activity of this class of compounds suggests that with rigorous pre-clinical development, this compound could emerge as a candidate for treating a range of diseases.

Interdisciplinary Collaborations for Accelerated Research and Discovery

Accelerating the research and discovery pipeline for this compound will necessitate interdisciplinary collaborations. mdpi.com Synthetic chemists would be needed to generate analogs for SAR studies, while computational chemists could perform molecular modeling to predict binding interactions and guide compound design.

Pharmacologists and cell biologists would be essential for elucidating the biological activity and mechanism of action. Furthermore, experts in formulation science would be crucial for developing advanced drug delivery systems. Finally, collaboration with clinical researchers would be vital to ensure that the pre-clinical studies are designed to provide the necessary data for a successful transition to human trials. Such a collaborative framework fosters innovation and is essential for translating a promising molecule into a next-generation therapy. mdpi.com

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